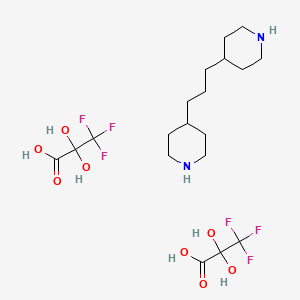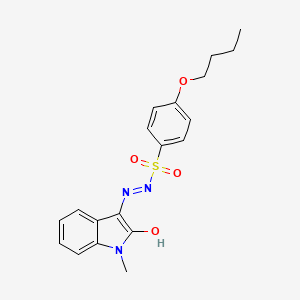![molecular formula C16H25NO2 B4935466 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B4935466.png)
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a pyrrolidine-based designer drug that is classified as a synthetic cathinone. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPHP is structurally similar to other synthetic cathinones, such as MDPV and α-PVP, which have been associated with adverse health effects and fatalities. However, the scientific research on MPHP is limited, and its mechanism of action and physiological effects are not well understood. In
Mécanisme D'action
The mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is not well understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine may also act as a serotonin reuptake inhibitor, although this has not been conclusively demonstrated. The exact mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine requires further investigation.
Biochemical and Physiological Effects
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been shown to have stimulant effects, similar to other synthetic cathinones. It increases dopamine and norepinephrine release in the brain, which leads to increased alertness, energy, and euphoria. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine also increases heart rate, blood pressure, and body temperature, which can lead to adverse health effects. However, the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is also stable and can be stored for long periods without degradation. However, the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine in lab experiments is limited by its psychoactive effects and potential for abuse. Researchers must take precautions to ensure that 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is handled safely and that its use is strictly controlled.
Orientations Futures
There are several future directions for research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the mechanism of action of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its interactions with neurotransmitter systems in the brain. Further studies are needed to fully understand the pharmacological properties of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine and its potential therapeutic applications. Another area of interest is the long-term biochemical and physiological effects of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine, which require further investigation. Finally, research is needed to develop safer and more effective treatments for ADHD and other psychiatric disorders, which may involve the use of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine or other synthetic cathinones.
Méthodes De Synthèse
The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine involves the reaction of 1-pentylamine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with pyrrolidine. The synthesis of 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is relatively simple and can be performed using commonly available reagents and equipment.
Applications De Recherche Scientifique
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been shown to have stimulant effects and to increase dopamine and norepinephrine release in the brain. 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, the scientific research on 1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine is limited, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[5-(4-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-7-9-16(10-8-15)19-14-6-2-3-11-17-12-4-5-13-17/h7-10H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRXFKFSDWGILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methoxyphenoxy)pentyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![4-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4935385.png)

![1-sec-butyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B4935405.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)

![3-allyl-5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935461.png)